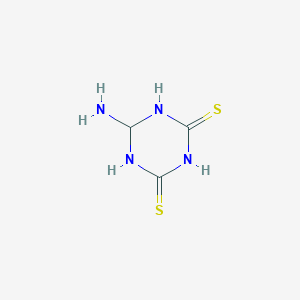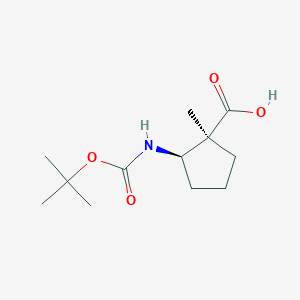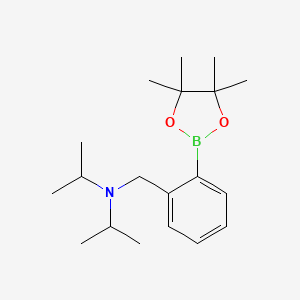
6-Amino-1,3,5-triazinane-2,4-dithione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Amino-1,3,5-triazinane-2,4-dithione is a heterocyclic compound containing nitrogen and sulfur atoms. It is part of the triazine family, which is known for its diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-1,3,5-triazinane-2,4-dithione typically involves the reaction of thiourea with formaldehyde and ammonia. This reaction proceeds through a cyclization process, forming the triazine ring with dithione functionalities. The reaction conditions often include:
Temperature: Moderate temperatures (50-80°C) are usually sufficient.
Solvent: Aqueous or alcoholic solvents are commonly used.
Catalysts: Acidic or basic catalysts can be employed to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced reactors and optimized reaction conditions can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Amino-1,3,5-triazinane-2,4-dithione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithione group to thiol or thioether functionalities.
Substitution: Nucleophilic substitution reactions can introduce various substituents on the triazine ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, alcohols, thiols.
Major Products
The major products formed from these reactions include substituted triazines, sulfoxides, sulfones, and thioethers. These products have significant applications in pharmaceuticals and materials science.
Scientific Research Applications
6-Amino-1,3,5-triazinane-2,4-dithione has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and antimicrobial agent.
Medicine: Explored for its anticancer and antiviral properties.
Industry: Utilized in the production of polymers, resins, and agrochemicals.
Mechanism of Action
The mechanism of action of 6-Amino-1,3,5-triazinane-2,4-dithione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it may interact with cellular pathways involved in cell proliferation and apoptosis, contributing to its anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- 6-Amino-1,3,5-triazine-2,4-dithione
- 1,3,5-Triazine-2,4-dithione
- 6-Amino-1,3,5-triazine-2,4-diol
Uniqueness
6-Amino-1,3,5-triazinane-2,4-dithione is unique due to its specific arrangement of nitrogen and sulfur atoms within the triazine ring. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C3H6N4S2 |
|---|---|
Molecular Weight |
162.2 g/mol |
IUPAC Name |
6-amino-1,3,5-triazinane-2,4-dithione |
InChI |
InChI=1S/C3H6N4S2/c4-1-5-2(8)7-3(9)6-1/h1H,4H2,(H3,5,6,7,8,9) |
InChI Key |
NHWUDRHXQBRJGE-UHFFFAOYSA-N |
Canonical SMILES |
C1(NC(=S)NC(=S)N1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1,5-dimethyl (2E)-2-[2-(3-methoxyphenyl)hydrazin-1-ylidene]-3-oxopentanedioate](/img/structure/B15131761.png)
![5-(3-(Benzyloxy)phenyl)-5H-pyrrolo[2,3-D]pyrimidin-4-amine](/img/structure/B15131779.png)
![3-methyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2-Butenamide](/img/structure/B15131781.png)

![(2R,4R,5R,6S)-4-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-hydroxy-11-methyl-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-10-one](/img/structure/B15131793.png)
![5,6-Dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid](/img/structure/B15131799.png)
![1-[4-(4-Hydroxyphenyl)-4-oxobutyl]-[1,4-bipiperidine]-4-carboxamide hbr](/img/structure/B15131802.png)

![tert-Butyl 3-(((benzyloxy)carbonyl)amino)-[1,3'-biazetidine]-1'-carboxylate](/img/structure/B15131823.png)
![3H-Naphth[1,8-cd]isoxazole](/img/structure/B15131829.png)


